molecular formula C16H18N4O4S B2798703 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide CAS No. 890594-84-0

4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

Cat. No.: B2798703
CAS No.: 890594-84-0
M. Wt: 362.4
InChI Key: TUDLHNDAYVIORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a morpholin-4-ylsulfonyl group and a pyrazin-2-yl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core One common approach is to start with 4-methylbenzene-1-sulfonyl chloride, which undergoes nucleophilic substitution with morpholine to introduce the morpholin-4-ylsulfonyl group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.

  • Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfides.

  • Substitution: : The pyrazin-2-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often facilitated by bases such as triethylamine.

Major Products Formed

  • Oxidation: : 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid

  • Reduction: : 4-methyl-3-(morpholin-4-ylsulfanyl)benzamide

  • Substitution: : Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for diseases where modulation of specific pathways is required.

  • Industry: : Its unique chemical structure makes it suitable for use in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: can be compared with similar compounds such as:

  • 4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

  • 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide

  • 4-methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride

These compounds share the morpholin-4-ylsulfonyl group but differ in their amide substituents, leading to variations in their chemical properties and potential applications. The uniqueness of This compound lies in its pyrazin-2-yl group, which may confer distinct biological activities compared to its analogs.

Properties

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonyl-N-pyrazin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-12-2-3-13(16(21)19-15-11-17-4-5-18-15)10-14(12)25(22,23)20-6-8-24-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDLHNDAYVIORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CN=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.